molecular formula C10H16BNO4S2 B13501796 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-2-thiophenesulfonamide

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-2-thiophenesulfonamide

Cat. No.: B13501796
M. Wt: 289.2 g/mol
InChI Key: OZSNOKWEUODQOU-UHFFFAOYSA-N
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Description

5-(tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-sulfonamide is an organic compound that features both borate and sulfonamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-sulfonamide typically involves the reaction of thiophene-2-sulfonamide with a boron-containing reagent such as bis(pinacolato)diboron. The reaction is often catalyzed by a palladium catalyst under inert conditions. The general reaction scheme is as follows:

    Starting Materials: Thiophene-2-sulfonamide and bis(pinacolato)diboron.

    Catalyst: Palladium catalyst (e.g., Pd(dppf)Cl2).

    Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF).

    Conditions: Inert atmosphere (e.g., nitrogen or argon), elevated temperature (e.g., 80-100°C).

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems could enhance efficiency and yield. Additionally, purification steps such as recrystallization or chromatography would be employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-(tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonamide group can be reduced to the corresponding amine.

    Substitution: The boronate group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., potassium carbonate, K2CO3).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

5-(tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with anticancer or antimicrobial properties.

    Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-sulfonamide depends on its specific application. In the context of Suzuki-Miyaura cross-coupling reactions, the boronate group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. In biological applications, the sulfonamide group may interact with specific enzymes or receptors, inhibiting their activity or modulating their function.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-boronic acid pinacol ester: Similar structure but lacks the sulfonamide group.

    4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: Contains the boronate group but lacks the thiophene and sulfonamide groups.

    N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide: Contains both boronate and sulfonamide groups but with different aromatic and aliphatic substituents.

Uniqueness

5-(tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-sulfonamide is unique due to the combination of boronate and sulfonamide functional groups on a thiophene ring. This unique structure allows it to participate in a variety of chemical reactions and makes it a versatile building block for the synthesis of complex molecules.

Properties

Molecular Formula

C10H16BNO4S2

Molecular Weight

289.2 g/mol

IUPAC Name

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-sulfonamide

InChI

InChI=1S/C10H16BNO4S2/c1-9(2)10(3,4)16-11(15-9)7-5-6-8(17-7)18(12,13)14/h5-6H,1-4H3,(H2,12,13,14)

InChI Key

OZSNOKWEUODQOU-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(S2)S(=O)(=O)N

Origin of Product

United States

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